![molecular formula C9H12O2Se B14345419 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol CAS No. 104692-96-8](/img/structure/B14345419.png)
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a 2-(methylselanyl)ethyl group and two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:
Formation of the Electrophile: The electrophile is generated by reacting methylselanyl chloride with a suitable base.
Electrophilic Aromatic Substitution: The electrophile reacts with benzene-1,2-diol under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of zeolite catalysts can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in the treatment of diseases related to oxidative stress.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylselanyl group can interact with thiol groups in proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-1,2-benzenediol
- 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Uniqueness
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other benzene-1,2-diol derivatives. This group can enhance the compound’s reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
104692-96-8 |
|---|---|
Molekularformel |
C9H12O2Se |
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
4-(2-methylselanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O2Se/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI-Schlüssel |
OLKVLAAJAYMTLS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]CCC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


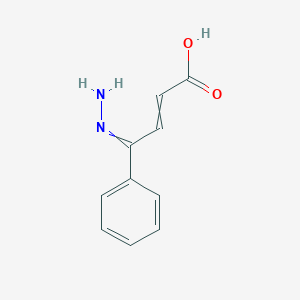


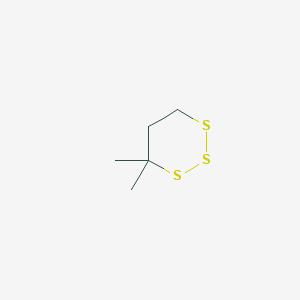
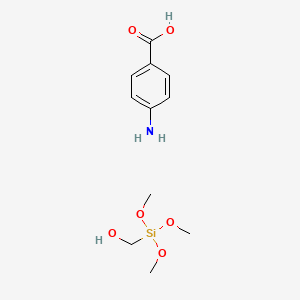
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
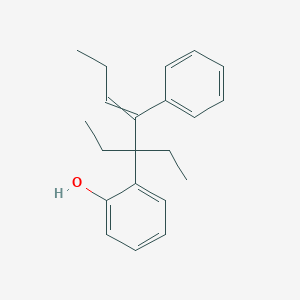
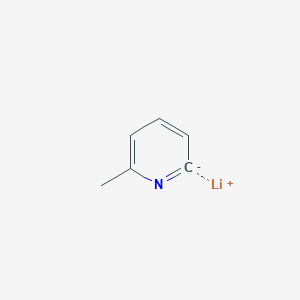
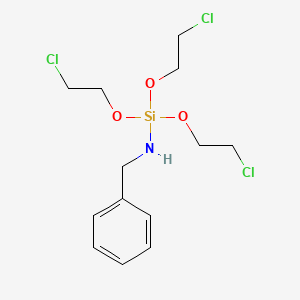

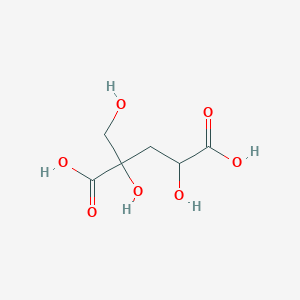

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
